5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride

Coagulation Serine Protease Inhibition Factor XIIa

Researchers requiring a validated FXIIa inhibitor often encounter regioisomeric impurities or incorrect salt forms that skew assay results. 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride (CAS 199296-47-4) resolves this with a confirmed Ki of 9.29 µM and 98% purity. • FXIIa inhibitor (Ki 9.29 µM) for calibrating chromogenic & fluorogenic assay platforms • Dual orthogonal reactive sites (5-aminomethyl & 2-amino) enable rapid parallel derivatization • Dihydrochloride salt guarantees aqueous solubility & accurate molar concentration calculations. Ships within 1 week.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 199296-47-4
Cat. No. B2754667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride
CAS199296-47-4
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESCC1=CC(=NC(=C1CN)C)N.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c1-5-3-8(10)11-6(2)7(5)4-9;;/h3H,4,9H2,1-2H3,(H2,10,11);2*1H
InChIKeyYNNRGLMLPMWZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride (CAS 199296-47-4): Core Identity and Structural Baseline for Procurement


5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride (CAS 199296-47-4) is a trisubstituted pyridine derivative with the molecular formula C₈H₁₅Cl₂N₃ and a molecular weight of 224.13 g/mol . The compound features a 2-aminopyridine core bearing methyl groups at the 4- and 6-positions and an aminomethyl group at the 5-position, furnished as the dihydrochloride salt . It has been identified as an inhibitor of human coagulation Factor XIIa (FXIIa), with a reported inhibition constant (Ki) of 9.29 µM in a chromogenic assay [1]. This specific substitution pattern and salt form distinguishes it from regioisomeric aminomethylpyridine derivatives and from the corresponding free base or alternative salt forms, making it a critical building block in medicinal chemistry programs targeting serine proteases, particularly within the intrinsic coagulation pathway [1][2].

Why Generic Substitution Fails for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride: Critical Structure-Activity and Formulation Constraints


Procurement of a generic 'aminomethylpyridine' or a simple 2-aminopyridine scaffold cannot substitute for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride because the specific 4,6-dimethyl-5-aminomethyl substitution pattern is essential for the observed biological activity. The target compound has been documented as an inhibitor of Factor XIIa, a serine protease with a uniquely structured active site [1]. The precise positioning of the three substituents on the pyridine ring dictates the binding orientation within the protease's S2 and P4 pockets, which are structurally divergent from other coagulation factors [1][2]. Regioisomers such as the 3-aminomethyl, 4-aminomethyl, or 6-aminomethyl variants, or analogs lacking the methyl groups, will fail to recapitulate the same binding profile. Furthermore, the dihydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, which is critical for reproducible in vitro and in vivo assay formulations. Substitution with the mono-hydrochloride salt or free base can alter solubility kinetics, leading to inconsistent biological readouts. The quantitative evidence below explicitly demonstrates the activity, physical form, and purity characteristics that make this specific compound non-interchangeable with its closest analogs.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride: A Head-to-Head Technical Guide


Factor XIIa Inhibitory Potency: Quantitative Differentiation from Unsubstituted Aminopyridine Scaffolds

The target compound exhibits a Ki of 9.29 µM against human activated Factor XIIa in a chromogenic assay using spectrozyme F XIIa as substrate, with a 15-min pre-incubation followed by 1-hr measurement [1]. While direct head-to-head data for the closest regioisomeric aminomethyl analogs are absent in the public domain, the unsubstituted parent 2-aminopyridine scaffold frequently requires millimolar concentrations for any measurable serine protease inhibition. The 4,6-dimethyl-5-aminomethyl substitution pattern described in FXIIa inhibitor patents produces a measurable affinity within the low micromolar range, establishing a clear rank-order differentiation from earlier-generation, less-substituted aminopyridines [2].

Coagulation Serine Protease Inhibition Factor XIIa

Salt Form Differentiation: Dihydrochloride vs. Free Base and Monohydrochloride

The dihydrochloride salt (CAS 199296-47-4) possesses a molecular weight of 224.13 g/mol, incorporating two equivalents of HCl . The corresponding free base (CAS 183853-50-1) has a molecular weight of 151.21 g/mol, while the mono-hydrochloride (CAS 1860892-60-9) exhibits a molecular weight of 187.67 g/mol . The dihydrochloride form provides significantly greater aqueous solubility—a critical parameter for reproducible biological assay preparation and in vivo formulation. Free base forms of aminomethylpyridines are oils or low-melting solids with limited water solubility, requiring organic co-solvents that can interfere with enzymatic assays. Vendor specifications for the dihydrochloride indicate storage at 4°C with protection from light, underscoring a defined stability profile suitable for long-term stockpiling in screening collections .

Solubility Formulation Salt Selection

Impact of Aminomethyl Position: 5-Substitution versus 3- or 4-Substitution Patterns

The aminomethyl group positioned at C5 of the pyridine ring, combined with methyl groups at C4 and C6, creates a unique vector orientation for the primary amine side chain. In contrast, the regioisomeric 3-(aminomethyl)-4,6-dimethylpyridin-2-amine positions the aminomethyl group adjacent to the 2-amino group, generating a markedly different spatial arrangement . The FXIIa active site architecture, characterized by the Tyr99 residue partially occluding the S2 pocket and an incomplete 'aromatic box' in the P4 pocket, imposes stringent steric constraints on inhibitor binding [1]. The 5-aminomethyl orientation projects the amine into a polar sub-pocket accessible from the C5 position but geometrically inaccessible from the C3 position. Although quantitative Ki data for the 3-regioisomer are not publicly available, the distinct geometry mandates that the 3-substituted analog cannot serve as a direct replacement without substantially altered, likely diminished, target engagement.

Regiochemistry Binding Mode Protease Specificity

Procurement Purity Benchmark: Verified 98% Purity Specification

Vendor-certified purity for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride is specified at 98% (LC/MS or HPLC) . This purity level is essential for quantitative pharmacology; impurities at >2% can act as confounding inhibitors or activators in enzymatic assays, particularly for a compound with micromolar potency where minor contaminants at single-digit percentages can artifactually shift Ki values. While the free base (CAS 183853-50-1) is available at 95% minimum purity , the 3-percentage-point difference translates to a potential 50% increase in impurity burden, which is unacceptable for lead optimization campaigns requiring precise dose-response relationships.

Purity Quality Control Procurement

Cost Structure and Supply Chain Availability Relative to Analogous Building Blocks

The dihydrochloride salt carries a premium price point reflecting its specialized chemical identity: USD $4,915 per gram for research-grade material, with confirmed stock and a 1-week lead time from a US-based supplier . This pricing is substantially higher than simpler 2-aminopyridine building blocks (e.g., 2-amino-4,6-dimethylpyridine, typically <$100/g), directly correlating with the synthetic complexity of introducing the 5-aminomethyl group and forming the dihydrochloride salt. While this cost differential may appear prohibitive for large-scale screening, it reflects the compound's position as a late-stage intermediate or a specific tool compound for FXIIa pharmacology, rather than a general-purpose chemical.

Procurement Cost Supply Chain Lead Time

Best-Fit Application Scenarios for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine dihydrochloride Based on Quantitative Evidence


Factor XIIa Inhibitor Lead Discovery and SAR Expansion

This compound serves as a confirmed low-micromolar starting point for FXIIa inhibitor optimization, supported by a measured Ki of 9.29 µM [1]. Medicinal chemistry teams can employ the 5-aminomethyl group as a synthetic handle for amide coupling, sulfonamide formation, or reductive amination to elaborate toward the P2/P4 pocket-binding motifs described in the FXIIa inhibitor patent landscape . The dihydrochloride salt ensures immediate aqueous solubility for high-throughput screening without the need for organic co-solvent optimization.

Selectivity Profiling Across the S1A Serine Protease Family

The 4,6-dimethyl substitution pattern, combined with the 5-aminomethyl vector, provides a scaffold that can be differentiated from inhibitors of related coagulation factors (e.g., FXa, thrombin) [1]. Researchers can benchmark this compound against factor-specific substrates to quantify selectivity windows early in the drug discovery process, leveraging the readily available 98% pure dihydrochloride material to minimize confounding impurity effects .

Calibrated Reference Standard for Factor XIIa Enzymatic Assays

With a defined Ki of 9.29 µM and a certified purity of 98%, this compound can function as a reference inhibitor for calibrating FXIIa chromogenic or fluorogenic assay platforms [1]. The controlled dihydrochloride stoichiometry ensures accurate molar concentration calculations, avoiding the -19% to -48% systematic error that would arise from using the mono-hydrochloride or free base forms .

Modular Fragment for Parallel Library Synthesis

The 5-aminomethyl and 2-amino groups provide dual orthogonal reactive sites for parallel derivatization. Procurement of the pre-assembled 4,6-dimethyl-5-aminomethyl scaffold eliminates the need for a multi-step in-house synthesis, compressing library production timelines. The $4,915/g cost is offset by a 1-week delivery lead time, enabling rapid chemistry iterations without committing to a dedicated synthesis campaign .

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